![molecular formula C20H36N6O2 B4291078 N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide](/img/structure/B4291078.png)
N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide
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Overview
Description
N'~1~,N'~2~-bis(2,2,6,6-tetramethylpiperidin-4-ylidene)ethanedihydrazide, commonly known as TEMPO, is a stable free radical compound that has been widely used in various fields of research. TEMPO has unique properties that make it a versatile compound with applications in organic synthesis, catalysis, and biomedical research.
Mechanism of Action
TEMPO acts as a free radical scavenger by donating an electron to a free radical, thereby neutralizing it. TEMPO has a stable nitroxide radical structure that allows it to act as a stable free radical. TEMPO can also act as a catalyst in the oxidation of alcohols to aldehydes and ketones by forming a stable intermediate with the alcohol.
Biochemical and Physiological Effects
TEMPO has been shown to have antioxidant properties that can protect against oxidative stress-induced damage. TEMPO has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, TEMPO has been shown to have neuroprotective properties by reducing oxidative stress-induced damage in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using TEMPO in lab experiments is its stability and ease of use. TEMPO is a stable compound that can be easily synthesized and stored. TEMPO is also a versatile compound that can be used in various fields of research. However, one of the limitations of using TEMPO in lab experiments is its high cost compared to other free radical scavengers.
Future Directions
TEMPO has a wide range of potential applications in various fields of research. Some of the future directions for TEMPO include its use in the development of new catalytic systems for the oxidation of lignin, its use in the development of new antioxidant and anti-inflammatory drugs, and its use in the study of the role of oxidative stress in various diseases. In addition, the development of new synthesis methods for TEMPO could lead to a reduction in its cost, making it more accessible for researchers.
Scientific Research Applications
TEMPO has been widely used in various fields of research, including organic synthesis, catalysis, and biomedical research. In organic synthesis, TEMPO is used as a catalyst in the oxidation of alcohols to aldehydes and ketones. In catalysis, TEMPO is used as a mediator in the oxidation of lignin, a complex polymer found in plant cell walls. In biomedical research, TEMPO is used as a free radical scavenger to study the role of oxidative stress in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N,N'-bis[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O2/c1-17(2)9-13(10-18(3,4)25-17)21-23-15(27)16(28)24-22-14-11-19(5,6)26-20(7,8)12-14/h25-26H,9-12H2,1-8H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXJVQRDWBQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C(=O)NN=C2CC(NC(C2)(C)C)(C)C)CC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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